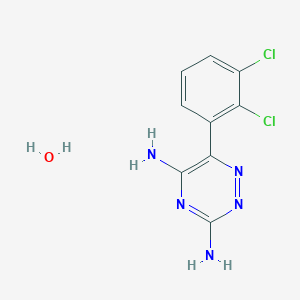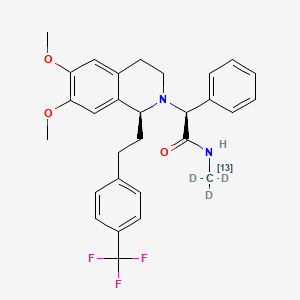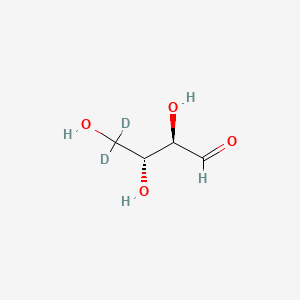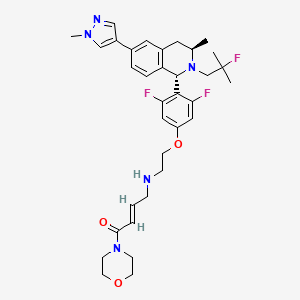
ER degrader 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ER degrader 2, also known as a selective estrogen receptor degrader, is a novel compound designed to target and degrade estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By degrading these receptors, this compound aims to inhibit the growth of estrogen receptor-positive breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ER degrader 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a fluoropropyl pyrrolidinyl side chain, which is then coupled with a core structure containing a selective estrogen receptor degrader moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
ER degrader 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
ER degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and their role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of hormone receptor signaling and its impact on cell proliferation and differentiation.
Medicine: Investigated for its potential in treating estrogen receptor-positive breast cancer and overcoming resistance to existing endocrine therapies.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Mechanism of Action
ER degrader 2 exerts its effects by binding to estrogen receptors and promoting their degradation through the ubiquitin-proteasome pathway. This process involves the tagging of the estrogen receptor with ubiquitin molecules, which signals for its degradation by the proteasome. By degrading the estrogen receptor, this compound effectively inhibits estrogen signaling and reduces the proliferation of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
ER degrader 2 is compared with other similar compounds, such as:
Fulvestrant: An injectable selective estrogen receptor degrader with a similar mechanism of action but different pharmacokinetic properties.
Elacestrant: An oral selective estrogen receptor degrader with improved bioavailability and efficacy compared to fulvestrant.
Camizestrant: Another oral selective estrogen receptor degrader that shows promise in overcoming resistance to endocrine therapies .
This compound is unique in its structural design, which includes a fluoropropyl pyrrolidinyl side chain that enhances its degradation activity and selectivity for estrogen receptors .
Similar Compounds
- Fulvestrant
- Elacestrant
- Camizestrant
- SAR439859
- PROTAC ER degraders
Properties
Molecular Formula |
C34H42F3N5O3 |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
(E)-4-[2-[3,5-difluoro-4-[(1S,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-6-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-1-yl]phenoxy]ethylamino]-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C34H42F3N5O3/c1-23-16-25-17-24(26-20-39-40(4)21-26)7-8-28(25)33(42(23)22-34(2,3)37)32-29(35)18-27(19-30(32)36)45-13-10-38-9-5-6-31(43)41-11-14-44-15-12-41/h5-8,17-21,23,33,38H,9-16,22H2,1-4H3/b6-5+/t23-,33+/m1/s1 |
InChI Key |
JNJPPEULZACPIQ-AHNIENEASA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC(=C2)C3=CN(N=C3)C)[C@H](N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNC/C=C/C(=O)N5CCOCC5)F |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)C3=CN(N=C3)C)C(N1CC(C)(C)F)C4=C(C=C(C=C4F)OCCNCC=CC(=O)N5CCOCC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
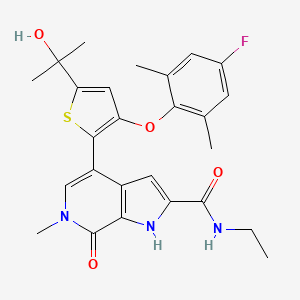
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)


